3'-O-Levulinoyl-N-benzoyl-2'-deoxyadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-O-Levulinoyl-N-benzoyl-2’-deoxyadenosine is a modified nucleoside derivative. It is characterized by the presence of a levulinoyl group at the 3’-hydroxyl position and a benzoyl group at the N-position of the 2’-deoxyadenosine molecule. This compound is often used as a protected nucleotide derivative and building block in various chemical and biochemical applications .
Vorbereitungsmethoden
The synthesis of 3’-O-Levulinoyl-N-benzoyl-2’-deoxyadenosine typically involves the protection of the hydroxyl groups and the amino group of 2’-deoxyadenosine. The levulinoyl group is introduced at the 3’-hydroxyl position, and the benzoyl group is introduced at the N-position. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired protection and substitution .
Analyse Chemischer Reaktionen
3’-O-Levulinoyl-N-benzoyl-2’-deoxyadenosine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the molecule.
Reduction: This reaction can be used to reduce specific functional groups.
Substitution: Common reagents and conditions for substitution reactions include nucleophiles and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
3’-O-Levulinoyl-N-benzoyl-2’-deoxyadenosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various nucleoside analogs.
Biology: It is used in studies involving DNA synthesis and repair.
Industry: It is used in the production of nucleoside derivatives for various industrial applications
Wirkmechanismus
The mechanism of action of 3’-O-Levulinoyl-N-benzoyl-2’-deoxyadenosine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function. The molecular targets and pathways involved include DNA polymerases and other enzymes involved in nucleic acid metabolism. This interference can lead to the inhibition of DNA synthesis and the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3’-O-Levulinoyl-N-benzoyl-2’-deoxyadenosine include other nucleoside analogs such as:
3’-O-Levulinyl-2’-deoxyadenosine: Another protected nucleoside derivative with similar applications.
N-Benzoyl-2’-deoxyadenosine: A related compound used in the synthesis of various nucleoside analogs. The uniqueness of 3’-O-Levulinoyl-N-benzoyl-2’-deoxyadenosine lies in its specific protective groups, which provide distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C22H23N5O6 |
---|---|
Molekulargewicht |
453.4 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-oxopentanoate |
InChI |
InChI=1S/C22H23N5O6/c1-13(29)7-8-18(30)33-15-9-17(32-16(15)10-28)27-12-25-19-20(23-11-24-21(19)27)26-22(31)14-5-3-2-4-6-14/h2-6,11-12,15-17,28H,7-10H2,1H3,(H,23,24,26,31)/t15-,16+,17+/m0/s1 |
InChI-Schlüssel |
QYDSRPUWFGHCHG-GVDBMIGSSA-N |
Isomerische SMILES |
CC(=O)CCC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
CC(=O)CCC(=O)OC1CC(OC1CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.